molecular formula C3H6N2 B14461564 1,3-Diazabicyclo[1.1.1]pentane CAS No. 71634-25-8

1,3-Diazabicyclo[1.1.1]pentane

Cat. No.: B14461564
CAS No.: 71634-25-8
M. Wt: 70.09 g/mol
InChI Key: OJEYRGWSNAGXCC-UHFFFAOYSA-N
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Description

1,3-Diazabicyclo[111]pentane is a unique bicyclic compound characterized by its highly strained structure It is a nitrogen-containing heterocycle, which makes it an interesting subject for various chemical studies

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diazabicyclo[1.1.1]pentane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3-diaminopropane with formaldehyde under acidic conditions can lead to the formation of this compound. Another method involves the use of photochemical reactions to induce the cyclization of suitable intermediates.

Industrial Production Methods

On an industrial scale, the production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

1,3-Diazabicyclo[1.1.1]pentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitroso or nitro derivatives, while substitution reactions can introduce alkyl or acyl groups.

Scientific Research Applications

1,3-Diazabicyclo[1.1.1]pentane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

    Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1,3-Diazabicyclo[1.1.1]pentane exerts its effects is primarily related to its ability to interact with various molecular targets. The nitrogen atoms in the compound can form hydrogen bonds and coordinate with metal ions, influencing the reactivity and stability of the compound. These interactions can modulate the activity of enzymes and other biological molecules, making the compound a valuable tool in biochemical studies.

Comparison with Similar Compounds

1,3-Diazabicyclo[1.1.1]pentane can be compared with other similar bicyclic compounds, such as:

    Bicyclo[1.1.1]pentane: Lacks nitrogen atoms, making it less versatile in terms of chemical reactivity.

    1,3-Diazabicyclo[2.2.2]octane: Larger ring system, different reactivity and stability.

    1,4-Diazabicyclo[2.2.2]octane: Different nitrogen positioning, affecting its chemical properties.

The uniqueness of 1,3-Diazabicyclo[11

Properties

CAS No.

71634-25-8

Molecular Formula

C3H6N2

Molecular Weight

70.09 g/mol

IUPAC Name

1,3-diazabicyclo[1.1.1]pentane

InChI

InChI=1S/C3H6N2/c1-4-2-5(1)3-4/h1-3H2

InChI Key

OJEYRGWSNAGXCC-UHFFFAOYSA-N

Canonical SMILES

C1N2CN1C2

Origin of Product

United States

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